![molecular formula C12H14BrNO4 B14591418 N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine CAS No. 61445-20-3](/img/structure/B14591418.png)
N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a bromoethoxycarbonyl group attached to the amino acid L-phenylalanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine typically involves the reaction of L-phenylalanine with 2-bromoethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reaction is usually performed at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different functional groups.
Hydrolysis: Corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学研究应用
N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine involves its interaction with nucleophiles, leading to the formation of substituted derivatives. The bromoethoxycarbonyl group acts as an electrophile, making the compound reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
相似化合物的比较
Similar Compounds
- N-[(2-Bromoethoxy)carbonyl]-L-alanine
- N-[(2-Bromoethoxy)carbonyl]-L-isoleucine
- N-[(2-Bromoethoxy)carbonyl]-L-valine
Uniqueness
N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine is unique due to the presence of the phenylalanine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The aromatic ring in phenylalanine provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound in research and industrial applications .
属性
CAS 编号 |
61445-20-3 |
|---|---|
分子式 |
C12H14BrNO4 |
分子量 |
316.15 g/mol |
IUPAC 名称 |
(2S)-2-(2-bromoethoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H14BrNO4/c13-6-7-18-12(17)14-10(11(15)16)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI 键 |
PNEPCZUYROFNGW-JTQLQIEISA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCCBr |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


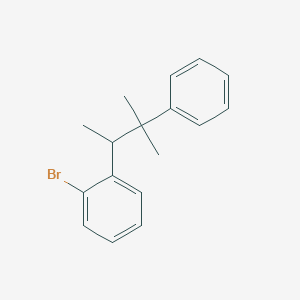
![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)
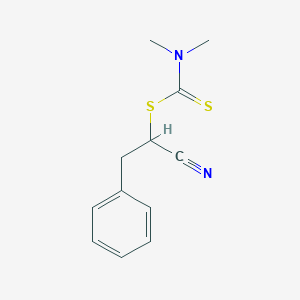
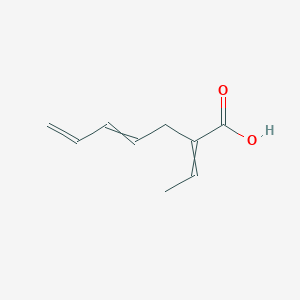
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)
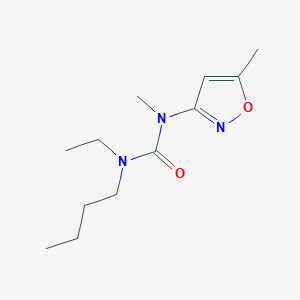
![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)

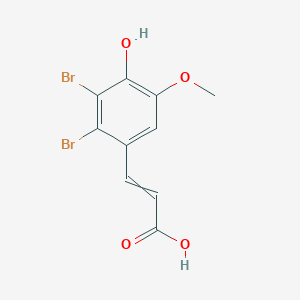

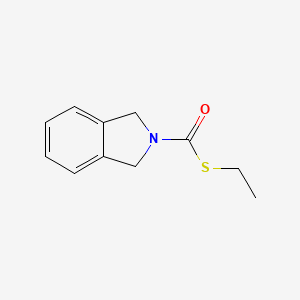
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)
